4-Acétyl-2-cyanopyridine

Vue d'ensemble

Description

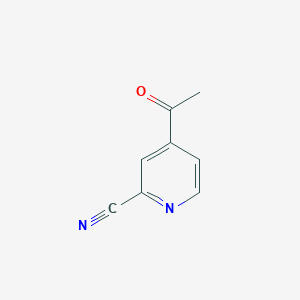

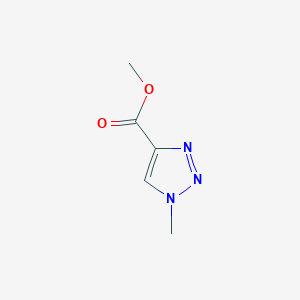

4-Acetyl-2-cyanopyridine is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Acetyl-2-cyanopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetyl-2-cyanopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antiproliférative

Les dérivés de la 4-acétyl-2-cyanopyridine ont été étudiés pour leurs effets antiprolifératifs potentiels. Ces composés ont montré une activité prometteuse contre les lignées cellulaires de carcinome hépatique (HEPG2), suggérant leur utilisation comme nouveaux agents anticancéreux. Le noyau pyridine, présent dans ces dérivés, est une caractéristique commune à de nombreux composés bioactifs avec une large gamme d'applications biologiques .

Propriétés antihypertensives

Les cyanopyridines substituées, y compris celles dérivées de la this compound, ont été trouvées pour présenter des propriétés antihypertensives. Cela les rend précieuses pour le développement de nouveaux médicaments destinés à traiter l'hypertension artérielle .

Effets anti-inflammatoires et analgésiques

Ces dérivés présentent également des propriétés anti-inflammatoires et analgésiques, qui pourraient être bénéfiques dans le développement de nouveaux traitements pour la douleur et l'inflammation .

Activité cardiotonique

L'activité cardiotonique des dérivés de la cyanopyridine indique leur utilisation potentielle dans le traitement des affections cardiaques en améliorant l'efficacité du muscle cardiaque .

Activité antimicrobienne

Les dérivés de la this compound auraient des activités antimicrobiennes, ce qui pourrait conduire à la création de nouveaux antibiotiques ou antiseptiques .

Biocatalyse industrielle

Le composé a été utilisé pour augmenter l'activité secondaire de la nitrilase d'Acidovorax facilis 72 W envers différents substrats, en particulier pour la production efficace de 2-picolinamide. Cette application démontre le potentiel de la this compound dans la biocatalyse industrielle, où elle peut être utilisée pour améliorer la production d'amides précieux .

Mécanisme D'action

Target of Action

4-Acetyl-2-cyanopyridine is a compound that has been found to interact with various targets. One of the primary targets of this compound is the enzyme nitrilase, specifically the nitrilase from Acidovorax facilis 72 W (Nit72W) . Nitrilases are enzymes that convert nitriles to amides, a process that is crucial in various biochemical reactions .

Mode of Action

The interaction of 4-Acetyl-2-cyanopyridine with its targets involves a series of chemical reactions. In the case of nitrilase, the compound is converted to 2-picolinamide . This conversion is achieved through a process known as photocatalysis, which involves the use of a photoredox catalyst to generate benzyl radicals . The process can be influenced by different photocatalyst quenchers, leading to mechanistically divergent processes .

Biochemical Pathways

The action of 4-Acetyl-2-cyanopyridine affects various biochemical pathways. In the presence of a photoredox catalyst, the compound can undergo either an ipso-substitution path proceeding radical coupling or a Minisci-type addition . These processes enable selective access to regioisomeric C4 or C2 benzylated pyridines, respectively .

Pharmacokinetics

It’s known that the compound can be efficiently converted to 2-picolinamide by nitrilase , suggesting that it may be metabolized in organisms that express this enzyme.

Result of Action

The action of 4-Acetyl-2-cyanopyridine at the molecular and cellular level results in the production of various compounds. For instance, the interaction of the compound with nitrilase leads to the production of 2-picolinamide . Some pyridine derivatives, which include 4-Acetyl-2-cyanopyridine, have been found to exhibit antitumor activity against liver carcinoma cell line (HEPG2) .

Action Environment

The action, efficacy, and stability of 4-Acetyl-2-cyanopyridine can be influenced by various environmental factors. For example, the presence of different photocatalyst quenchers can influence the mode of action of the compound . Additionally, the activity of nitrilase towards 2-cyanopyridine can be increased by modifying the active pocket , suggesting that the enzyme’s environment can affect the compound’s action.

Analyse Biochimique

Biochemical Properties

4-Acetyl-2-cyanopyridine is known to interact with various enzymes and proteins. For instance, it has been found to be a substrate for bacterial nitrilases, which are enzymes capable of converting a diverse range of nitriles to carboxylic acids . The interaction between 4-Acetyl-2-cyanopyridine and these enzymes is crucial for its role in biochemical reactions.

Cellular Effects

It is known that cyanopyridines, a group to which 4-Acetyl-2-cyanopyridine belongs, can act as ligands in transition metal complexes, potentially influencing cell function .

Molecular Mechanism

The molecular mechanism of action of 4-Acetyl-2-cyanopyridine is largely dependent on its interactions with biomolecules. For instance, in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, 4-Acetyl-2-cyanopyridine can participate as a formally nucleophilic organic group .

Temporal Effects in Laboratory Settings

It is known that cyanopyridines can act as monodentate ligands in transition metal complexes, suggesting potential long-term effects on cellular function .

Metabolic Pathways

It is known that cyanopyridines can participate in the Suzuki–Miyaura coupling reaction, suggesting a potential role in carbon–carbon bond formation .

Propriétés

IUPAC Name |

4-acetylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-6(11)7-2-3-10-8(4-7)5-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKYNNZZGLAYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479250 | |

| Record name | 4-ACETYL-2-CYANOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52689-18-6 | |

| Record name | 4-ACETYL-2-CYANOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B1601610.png)